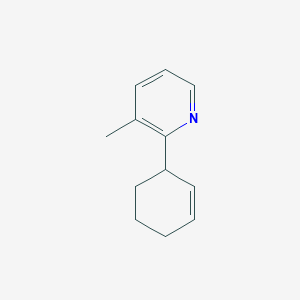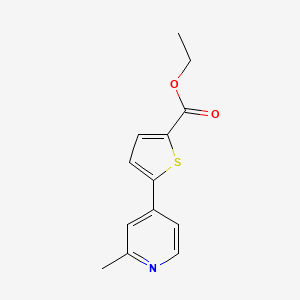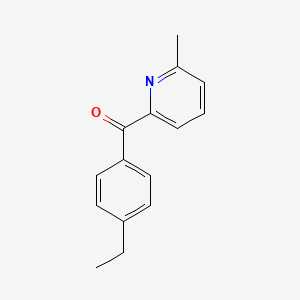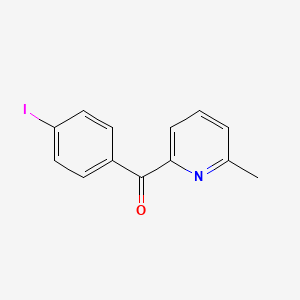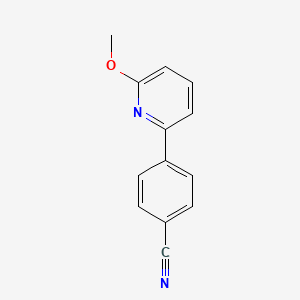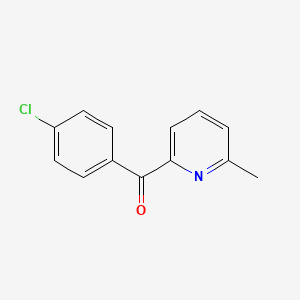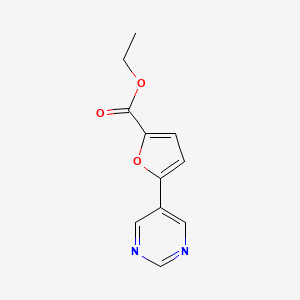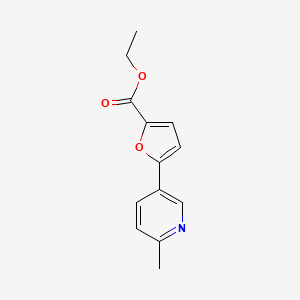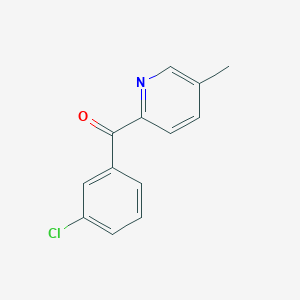
2-(3-Chlorobenzoyl)-5-methylpyridine
説明
“2-(3-Chlorobenzoyl)-5-methylpyridine” is likely a derivative of benzoyl chloride, specifically 3-chlorobenzoyl chloride . Benzoyl chloride is a type of acyl chloride and is used in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of benzoyl chloride with other reagents . For example, N-(3-Chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide was synthesized from a compound and 3-chlorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be similar to that of 3-chlorobenzoyl chloride, which has the molecular formula C7H4Cl2O .
科学的研究の応用
Intermediate for Medicines and Pesticides
2-Chloro-5-trichloromethylpyridine, a related compound of 2-(3-Chlorobenzoyl)-5-methylpyridine, serves as an important intermediate in the synthesis of various medicines and pesticides. Advanced purification methods have achieved a product purity surpassing 99%, highlighting its significance in pharmaceutical and agrochemical applications (Su Li, 2005).
Synthesis of Nicotine Insecticides
3-Methylpyridine-N-oxide, an essential intermediate in preparing 2-chloro-5-methylpyridine, is used to synthesize nicotine insecticides like imidacloprid and acetamiprid. This underlines the role of this compound derivatives in the production of effective insecticides (Fu-Ning Sang et al., 2020).
Schiff Base Reactions for Pesticides
2-Chloro-5-methylpyridine-3-carbaldehyde imines, derived from 2-chloro-5-methylpyridine carbaldehyde, have been shown to be potential herbicides, fungicides, and plant growth regulators. These Schiff base reactions play a pivotal role in developing new pesticides and related compounds (B. Gangadasu et al., 2002).
Molecular Salt Formation and Supramolecular Structure
Reactions of 2-amino-5-chloropyridine with 3-chlorobenzoic acid, closely related to this compound, lead to molecular salt formation. These salts are crucial in understanding charge-assisted bonding and non-covalent interactions, contributing to advancements in supramolecular chemistry (M. Hanif et al., 2020).
Antimicrobial Activity
Derivatives of 2-chloro-5-methylpyridine, similar to this compound, have demonstrated antimicrobial activity, particularly against fungi and bacteria. This emphasizes the potential of these compounds in developing new antimicrobial agents (B. Gangadasu et al., 2009).
DNA Interaction Studies
Compounds related to this compound have been studied for their interactions with DNA, providing insights into their binding mechanisms and potential as therapeutic agents (M. Abu-Youssef et al., 2010).
Safety and Hazards
作用機序
Target of Action
Related compounds such as 3-chlorobenzoyl chloride have been used in various chemical syntheses , suggesting that the compound might interact with a wide range of molecular targets depending on the specific context.
Mode of Action
It’s known that benzylic halides, which are structurally similar to this compound, typically react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 2-(3-Chlorobenzoyl)-5-methylpyridine might also undergo similar reactions.
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This suggests that this compound might also be involved in similar biochemical pathways.
Pharmacokinetics
The related compound 3-chlorobenzoyl chloride is known to be a liquid at room temperature with a density of 1367 g/mL at 20 °C , which might influence its bioavailability and pharmacokinetics.
特性
IUPAC Name |
(3-chlorophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-5-6-12(15-8-9)13(16)10-3-2-4-11(14)7-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEANJGSRICFGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-(Trimethylsilyl)furo[3,2-b]pyridin-6-yl)-ethanone](/img/structure/B1391981.png)
